molecular formula C5H5ClN2O B157567 3-Chloro-6-methoxypyridazine CAS No. 1722-10-7

3-Chloro-6-methoxypyridazine

Cat. No.: B157567
CAS No.: 1722-10-7
M. Wt: 144.56 g/mol
InChI Key: XBJLKXOOHLLTPG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-methoxypyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloro-6-methoxypyridazine has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 3-Chloro-6-methoxypyridazine is unique due to the presence of both a chlorine atom and a methoxy group on the pyridazine ring. This combination of functional groups allows for specific regioselective reactions and the formation of unique derivatives .

Properties

IUPAC Name

3-chloro-6-methoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJLKXOOHLLTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169213
Record name 3-Chloro-6-methoxypyridazine
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Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1722-10-7
Record name 3-Chloro-6-methoxypyridazine
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Record name 3-Chloro-6-methoxypyridazine
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Record name 3-CHLORO-6-METHOXYPYRIDAZINE
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Record name 3-CHLORO-6-METHOXYPYRIDAZINE
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Record name 3-Chloro-6-methoxypyridazine
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Record name 3-chloro-6-methoxypyridazine
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Record name 3-Chloro-6-methoxypyridazine
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Synthesis routes and methods I

Procedure details

A 0.5 M sodium methoxide methanol solution (NaOMe in MeOH, 7.4 mL, 3.69 mmol) was slowly added to an anhydrous tetrahydrofuran (12 mL) solution having 3,6-dichloropyridazine (107, 500 mg, 3.36 mmol) dissolved therein, stirred at room temperature for one hour, followed by adding water. Organic compounds were extracted with ethyl acetate. Then, the recovered organic solution was washed with an aqueous solution of saturated sodium chloride and evaporated after a treatment with sodium sulfate. Purification was performed by column chromatograph to give the target compound 3-methoxy-6-chloropyridazine (108a, 436 mg, 90%) as a white solid.
Name
sodium methoxide methanol
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium (4.8 g, 0.21 mol) is added portion-wise to MeOH (200 ml) with stirring. After a clear solution is formed, it is added slowly to a solution of 3,6-dichloro-pyridazine (29.6 g, 0.2 mol) in MeOH (200 ml). After addition, the mixture is heated at reflux for 3 h, then cooled and concentrated under reduced pressure. EtOAc and water are added. The organic layer is separated, dried and concentrated under reduced pressure to give 26.4 g of 3-chloro-6-methoxy-pyridazine as a white solid.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for producing 3-Chloro-6-methoxypyridazine?

A: this compound serves as a valuable precursor in organic synthesis. One efficient method involves a microwave-assisted reaction using 3,6-dichloropyridazine as the starting material []. This approach, conducted in environmentally friendly ionic liquids, offers advantages such as reduced reaction time and potential for recycling the ionic liquid solvent.

Q2: What are the applications of this compound in synthetic chemistry?

A: This compound is a valuable building block for synthesizing a variety of aryl- and heteroarylpyridazines []. These molecules are of interest due to their potential biological activities and applications in pharmaceutical and materials science. Researchers have successfully utilized this compound in nickel-catalyzed electrochemical cross-coupling reactions, demonstrating its versatility in constructing complex molecules [].

Q3: What computational studies have been conducted on this compound?

A: Density Functional Theory (DFT) calculations have been employed to investigate the structural, vibrational, electronic, and NMR spectral properties of this compound []. These computational studies provide valuable insights into the compound's electronic structure, molecular geometry, and spectroscopic behavior.

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